3,6-Dibromo-9-(4-octoxyphenyl)carbazole
Overview
Description
3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a solid substance . It is an important organic synthesis intermediate, often used in the field of Organic Light Emitting Diodes (OLEDs) as one of the luminescent materials .
Synthesis Analysis
The synthesis of biscarbazole derivatives, which includes 3,6-Dibromo-9-(4-octoxyphenyl)carbazole, has been studied for use in OLED technologies and related areas . The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions .Molecular Structure Analysis
The molecular weight of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole is 529.31 . The IUPAC name is 3,6-dibromo-9-(4-(octyloxy)phenyl)-9H-carbazole . The InChI code is 1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3 .Physical And Chemical Properties Analysis
3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a solid at room temperature . It has a melting point of 78 °C . It is sealed in dry storage at room temperature .Scientific Research Applications
Opto-Electronic Applications
3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a type of 3,6-substituted carbazole-based polymer, which is widely studied due to its unique optical and electronic properties, high electron-donating ability, and photoconductivity . These polymers are desirable for the fabrication of flexible, lightweight, and potentially inexpensive devices .
Organic Light-Emitting Diodes (OLEDs)
These polymers have been used in organic light-emitting diodes (OLEDs). The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers .
Organic Thin Film Transistors
3,6-substituted carbazole-based polymers have also been used in organic thin film transistors . Their unique properties allow for the tuning of the HOMO and LUMO levels by introducing various substituents to the core or pendant chain of the polymer .
Organic Photovoltaics (OPVs)
These polymers have raised substantial interest in both academic and industrial research communities because of their abundant profits such as cost-effectiveness, lightweight, large area, flexibility and better environmental credentials alternative to the conventional inorganic optoelectronic devices .
PLED Devices
The authors have fabricated these copolymers into the PLED device as the emission layer which was blended with and without the 2- (4-biphenylyl)-5- (4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) and noticed that the device with copolymers blended with PBD has shown better performance across the current density of 38.5 mA cm −2 with the external quantum efficiency (EQE) of 0.6% which exhibited a saturated red emission at 628 nm .
Synthesis of Other Compounds
3,6-Dibromocarbazole has been used in the preparation of N - (2-hydroxyethyl)-3,6-dibromocarbazole .
Mechanism of Action
Target of Action
It is known to be an important organic synthesis intermediate .
Mode of Action
It is often used in the field of Organic Light Emitting Diodes (OLEDs) as one of the luminescent materials .
Result of Action
Its primary use as a luminescent material in OLEDs suggests it may interact with light in specific ways .
Safety and Hazards
properties
IUPAC Name |
3,6-dibromo-9-(4-octoxyphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYODAUSDAEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30847122 | |
Record name | 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30847122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-9-(4-octoxyphenyl)carbazole | |
CAS RN |
917773-26-3 | |
Record name | 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30847122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromo-9-(4-n-octyloxyphenyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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